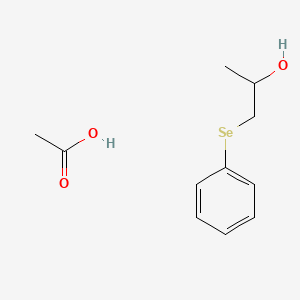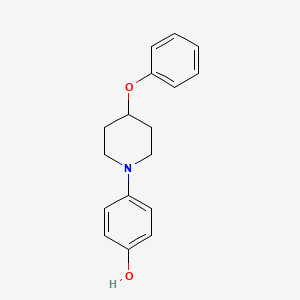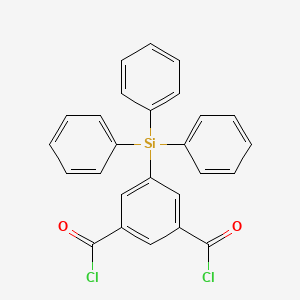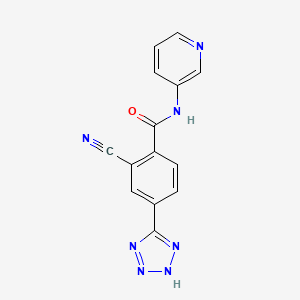
2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide is a complex organic compound that features a cyano group, a pyridine ring, a tetrazole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: Starting with a substituted benzene, the benzamide core can be formed through an amide coupling reaction.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a cross-coupling reaction, such as the Suzuki or Heck reaction.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the benzamide moiety.
Reduction: Reduction reactions could target the cyano group or the tetrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group, pyridine ring, and tetrazole ring can all contribute to the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(pyridin-2-yl)-4-(2H-tetrazol-5-yl)benzamide
- 2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide
- 2-Cyano-N-(pyridin-3-yl)-4-(1H-tetrazol-5-yl)benzamide
Uniqueness
The unique combination of the cyano group, pyridine ring, and tetrazole ring in 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
651769-88-9 |
|---|---|
Molecular Formula |
C14H9N7O |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
2-cyano-N-pyridin-3-yl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H9N7O/c15-7-10-6-9(13-18-20-21-19-13)3-4-12(10)14(22)17-11-2-1-5-16-8-11/h1-6,8H,(H,17,22)(H,18,19,20,21) |
InChI Key |
LMPBPLXNSRTPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)C3=NNN=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)
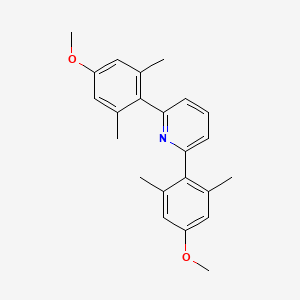

![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
